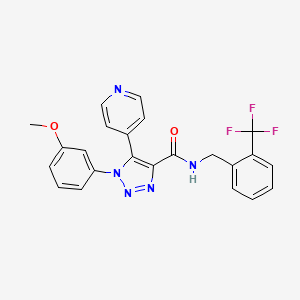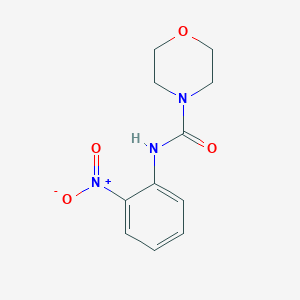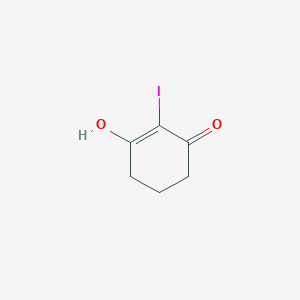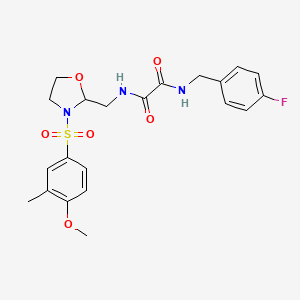
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18F3N5O2 and its molecular weight is 453.425. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Systems and Reactivity
Research has explored the synthesis of novel heterocyclic systems starting from compounds with similar structures. The study by Deady and Devine (2006) illustrates the transformation of related carboxamide compounds into new heterocyclic systems, demonstrating typical pyrrole-type reactivity and the formation of triazolopyridine derivatives. This work highlights the potential for creating diverse molecular architectures for various applications, including material science and pharmaceutical research (Deady & Devine, 2006).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been documented to show remarkable antiavian influenza virus activity. In a study by Hebishy et al. (2020), several synthesized compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), emphasizing the role of such structures in developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anti-inflammatory and Analgesic Properties
Research on compounds derived from visnagenone and khellinone has shown that novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines possess significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized several new chemical structures, which were evaluated as COX-1/COX-2 inhibitors, displaying potent analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activities
The synthesis and biological evaluation of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide by Lu et al. (2017) demonstrate the compound's efficacy in inhibiting the proliferation of cancer cell lines. This research outlines the potential therapeutic applications of such compounds in oncology, highlighting their role in cancer treatment strategies (Lu et al., 2017).
properties
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-18-7-4-6-17(13-18)31-21(15-9-11-27-12-10-15)20(29-30-31)22(32)28-14-16-5-2-3-8-19(16)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYDECCTOROMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2980640.png)



![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)


![7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2980650.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)